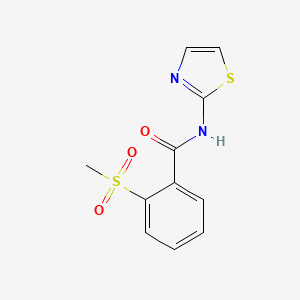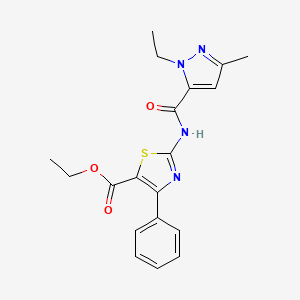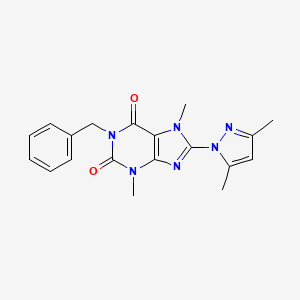
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione, also known as BDP, is a purine derivative that has gained attention for its potential use in scientific research. BDP has been found to have unique properties that make it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cellular processes such as proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione in lab experiments is its unique properties, which make it a promising tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to understand its mechanism of action and efficacy in vivo. Another area of interest is its potential use in treating inflammatory diseases, and further studies are needed to understand its effects on various inflammatory pathways. Additionally, 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione may have potential applications in other areas of research, such as neuroscience and cardiovascular disease.
Métodos De Síntesis
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione can be synthesized through a multi-step process involving the condensation of 3,5-dimethylpyrazole-1-carboxylic acid with 1-benzyl-3,7-dimethylxanthine. The resulting intermediate is then cyclized to form 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione.
Aplicaciones Científicas De Investigación
1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione has been used in scientific research to study various biological processes, including cell proliferation, angiogenesis, and inflammation. One study found that 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione inhibited the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. Another study found that 1-Benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione inhibited the production of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-10-13(2)25(21-12)18-20-16-15(22(18)3)17(26)24(19(27)23(16)4)11-14-8-6-5-7-9-14/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUPINKSWMIQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazolyl)-3,7-dimethyl-1-benzyl-1,3,7-trihydropurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
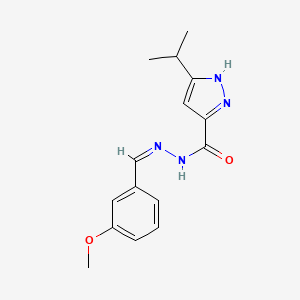
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
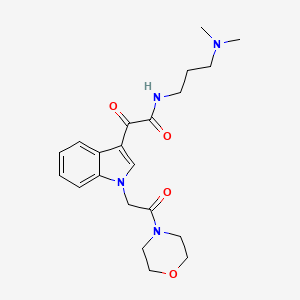
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
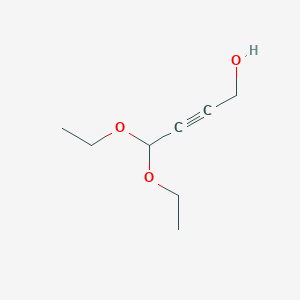
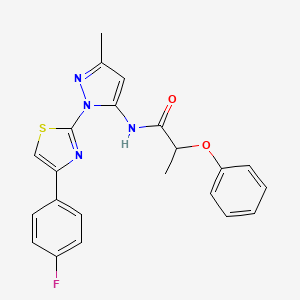
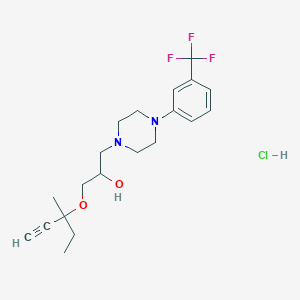
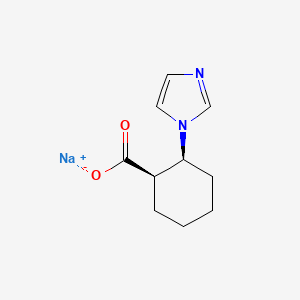
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
